molecular formula C8H14ClNO B8747660 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B8747660
M. Wt: 175.65 g/mol
InChI Key: OWZIEPLJGKVJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a chemical compound featuring a pyrrolidine ring substituted with a 4-chloro-1-oxobutyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The presence of the chloro group enhances its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of the 4-chloro-1-oxobutyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

4-chloro-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C8H14ClNO/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7H2

InChI Key

OWZIEPLJGKVJOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled (ice bath) solution of 71.12 parts of pyrrolidine in 210 parts of petroleumether were added dropwise 70.5 parts of 4-chlorobutanoyl chloride at a temperature below 15° C. Upon completion, stirring was continued overnight at room temperature. Water was added. The product was extracted with dichloromethane. The extract was separated, dried, filtered and evaporated. The residue was distilled at 266 Pa bp. 137° C., yielding 45 parts (51%) of 1-(4-chloro-1-oxobutyl)pyrrolidine (int. 1).
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